

Biochemical Profile of the ATP-Competitive mTOR Inhibitor Torin1

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Compound of Interest

Compound Name: *Mtb-IN-8*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and biochemical databases lack information on a compound designated "mTOR-IN-8". Consequently, this guide details the biochemical profile of Torin1, a well-characterized, potent, and selective ATP-competitive inhibitor of mTOR, as a representative example of this class of molecules.

Executive Summary

Torin1 is a highly potent and selective, ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] It was developed as a tool to probe the full range of mTOR kinase-dependent functions, many of which are resistant to the allosteric inhibitor rapamycin.[3] Torin1 exhibits strong inhibitory activity against mTOR in biochemical and cellular assays with IC50 values in the low nanomolar range.[3][4][5] Its selectivity for mTOR over other kinases, including the closely related phosphoinositide 3-kinases (PI3Ks), is a key feature, making it a valuable research tool for dissecting the mTOR signaling pathway.[3][4] This document provides a comprehensive overview of the biochemical characteristics of Torin1, including its inhibitory potency, kinase selectivity, and effects on downstream signaling pathways, along with detailed experimental protocols for its characterization.

Mechanism of Action

Torin1 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[3] This mode of action allows it to inhibit both mTORC1 and mTORC2, unlike rapamycin,

which allosterically inhibits mTORC1.[3] By blocking the catalytic activity of mTOR, Torin1 prevents the phosphorylation of a wide range of downstream substrates, thereby inhibiting all known mTOR-dependent signaling events.

Quantitative Biochemical Data

The inhibitory activity and selectivity of Torin1 have been quantified in various biochemical and cellular assays. The following tables summarize these key quantitative metrics.

Table 1: In Vitro Inhibitory Activity of Torin1

Target	Assay Type	IC50 (nM)	Reference(s)
mTOR (recombinant)	Biochemical Assay	3	[3][4]
mTORC1	In Vitro Kinase Assay	2 - 10	[1][2][3]
mTORC2	In Vitro Kinase Assay	2 - 10	[1][2][3]
PI3K α	In Vitro Kinase Assay	1,800	[3][4][5]
DNA-PK	In Vitro Kinase Assay	1,000	[3][4]
ATM	In Vitro Kinase Assay	600	[3][4]
hVps34	In Vitro Kinase Assay	3,000	[3][4]

Table 2: Cellular Inhibitory Activity of Torin1

Target Pathway	Cell Line	IC50 (nM)	Readout	Reference(s)
mTOR	p53 ^{-/-} MEFs	2 - 10	Inhibition of S6K1 (Thr389) phosphorylation	[3][4][5]
PI3K	p53 ^{-/-} /mLST8 ^{-/-} MEFs	1,800	Inhibition of Akt (Thr308) phosphorylation	[3][5]

Kinase Selectivity Profile

Torin1 demonstrates remarkable selectivity for mTOR over other kinases, particularly within the PI3K-related kinase (PIKK) family. It exhibits over 100-fold selectivity for mTOR compared to PI3K α and was found to be highly selective when screened against a large panel of 450 other protein kinases.^{[4][6]} This high degree of selectivity makes Torin1 a precise tool for studying mTOR-specific functions.

Effects on Downstream Signaling Pathways

Torin1 effectively blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2, leading to a comprehensive shutdown of mTOR signaling.

- **mTORC1 Substrates:** Torin1 potently inhibits the phosphorylation of S6 Kinase 1 (S6K1) at Threonine 389 and 4E-Binding Protein 1 (4E-BP1) at multiple sites (including the rapamycin-resistant sites Thr37/46 and Ser65).^{[7][8][9]} This leads to the inhibition of cap-dependent translation and cell cycle arrest at the G1 phase.^[3]
- **mTORC2 Substrates:** Torin1 inhibits the phosphorylation of Akt at Serine 473, a key indicator of mTORC2 activity.^[7] This disrupts mTORC2-mediated cell survival and proliferation signals.

The comprehensive inhibition of both mTORC1 and mTORC2 by Torin1 results in a more profound anti-proliferative effect compared to rapamycin.^[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biochemical profile of mTOR inhibitors like Torin1.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of immunopurified mTORC1 or mTORC2 and their inhibition by compounds like Torin1.

Protocol:

- Immunoprecipitation of mTOR Complexes:

- Culture HEK293T cells (for mTORC1) or HeLa cells (for mTORC2) and lyse in a CHAPS-based buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM β -glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors).[5]
- Incubate the cleared lysate with anti-FLAG M2 affinity gel (for FLAG-tagged Raptor or Rictor expressing cells) or an antibody against a core component of the complex (e.g., Raptor for mTORC1, Rictor for mTORC2) coupled to protein A/G beads for 2-4 hours at 4°C.
- Wash the immunoprecipitates extensively with lysis buffer followed by a high-salt wash and then a final wash with kinase buffer.
- Kinase Reaction:
 - Resuspend the immunoprecipitated mTOR complex beads in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
 - Add the mTOR inhibitor (e.g., Torin1) at various concentrations and incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding a purified substrate (e.g., inactive S6K1 for mTORC1 or Akt1 for mTORC2) and ATP to a final concentration of 100-500 μ M.[10]
 - Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
- Detection:
 - Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).

Cellular Western Blotting for mTOR Pathway Analysis

This method is used to assess the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.

Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., MEFs, MCF7, HCT116) and allow them to adhere overnight.[\[8\]](#)
 - Treat the cells with various concentrations of the mTOR inhibitor (e.g., Torin1) or vehicle control (e.g., DMSO) for the desired time (typically 1-2 hours for signaling inhibition studies).[\[8\]](#)
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a Triton X-100 based buffer) supplemented with protease and phosphatase inhibitors.[\[11\]](#)
 - Clarify the lysates by centrifugation at 14,000 rpm for 10-15 minutes at 4°C.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
 - Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE (using appropriate gel percentages for the proteins of interest) and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), total Akt) overnight at 4°C.[11][12]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the functional effect of mTOR inhibition.

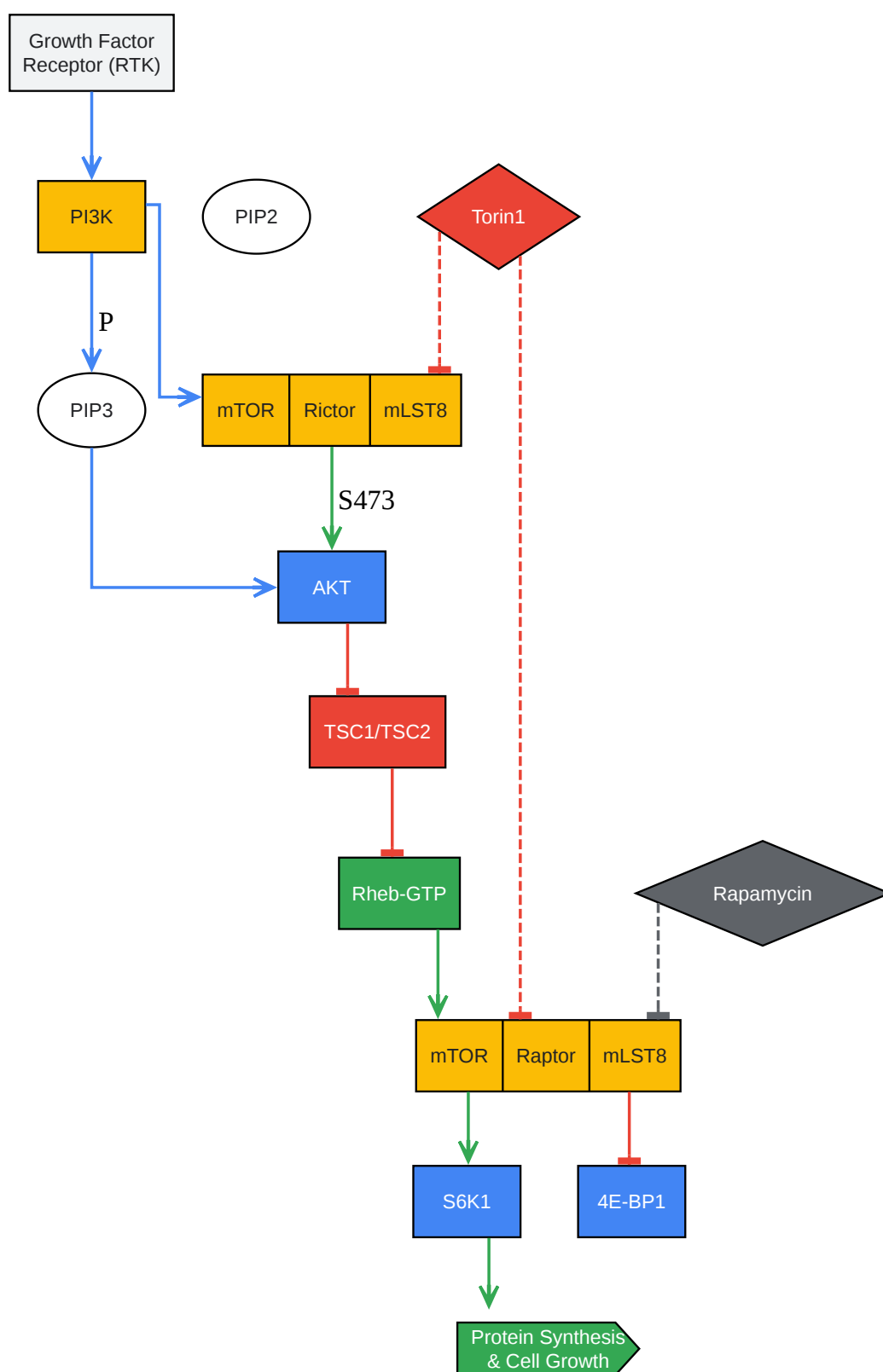
Protocol:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of the mTOR inhibitor (e.g., Torin1) for a specified period (e.g., 72 hours).[13] Include a vehicle-only control.
- MTT Addition and Incubation:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization and Measurement:
 - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value for cell proliferation.

Mandatory Visualizations

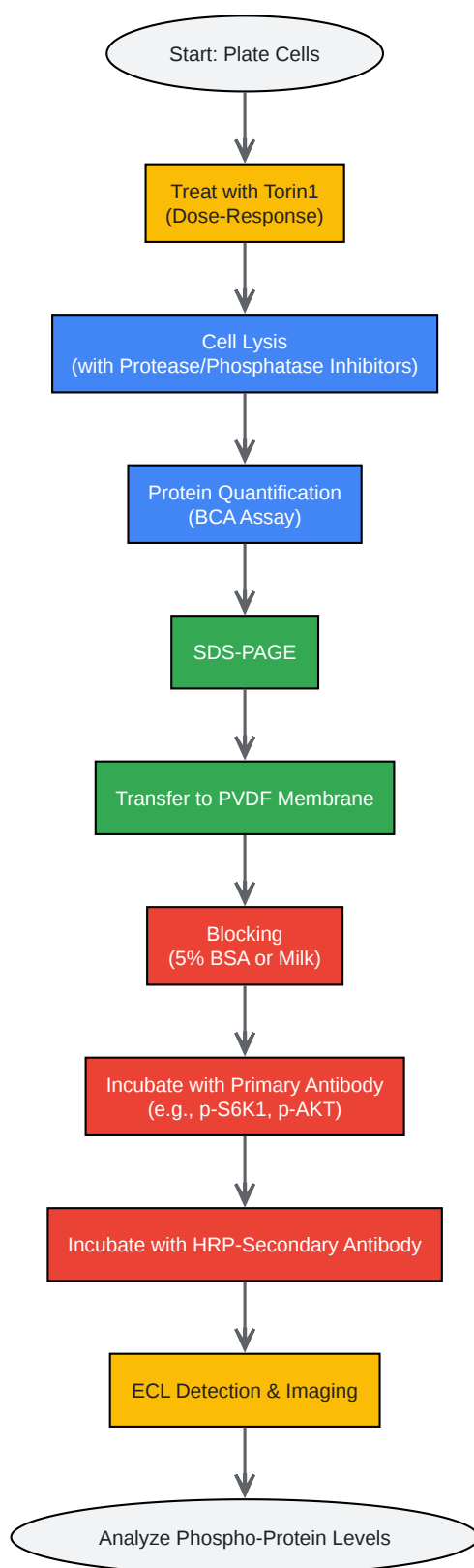
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway



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Caption: Simplified PI3K/AKT/mTOR signaling cascade showing key components and points of inhibition.

Diagram 2: Experimental Workflow for Cellular mTOR Inhibition Analysis



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Caption: Workflow for analyzing mTOR pathway inhibition in cells using Western blotting.

Diagram 3: Selectivity Logic of Torin1

Caption: Kinase selectivity profile of Torin1, highlighting its high potency for mTOR.

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